methyl 2-((1-(2-oxo-2H-chromene-3-carbonyl)pyrrolidin-3-yl)thio)acetate
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Overview
Description
Methyl 2-((1-(2-oxo-2H-chromene-3-carbonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that features a chromene moiety, a pyrrolidine ring, and a thioester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((1-(2-oxo-2H-chromene-3-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps:
Formation of the Chromene Moiety: The chromene core can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via the reaction of appropriate amines with α,β-unsaturated carbonyl compounds.
Thioester Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioester group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromenes and pyrrolidines.
Scientific Research Applications
Chemistry
In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The chromene moiety is known for its biological activity, including anti-inflammatory and antioxidant properties. This makes the compound a candidate for the development of new pharmaceuticals.
Medicine
Potential medicinal applications include the development of drugs targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its binding affinity and specificity.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, including dyes, fragrances, and polymers.
Mechanism of Action
The biological activity of methyl 2-((1-(2-oxo-2H-chromene-3-carbonyl)pyrrolidin-3-yl)thio)acetate is likely mediated through its interaction with specific molecular targets. The chromene moiety can interact with enzymes and receptors, modulating their activity. The thioester group can undergo hydrolysis, releasing active thiol groups that can participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-2H-chromene-3-carboxylate: Shares the chromene core but lacks the pyrrolidine and thioester groups.
Pyrrolidin-3-yl acetate: Contains the pyrrolidine ring but lacks the chromene and thioester groups.
Thioacetic acid derivatives: Feature the thioester group but lack the chromene and pyrrolidine rings.
Uniqueness
Methyl 2-((1-(2-oxo-2H-chromene-3-carbonyl)pyrrolidin-3-yl)thio)acetate is unique due to the combination of its chromene, pyrrolidine, and thioester functionalities
Properties
IUPAC Name |
methyl 2-[1-(2-oxochromene-3-carbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-22-15(19)10-24-12-6-7-18(9-12)16(20)13-8-11-4-2-3-5-14(11)23-17(13)21/h2-5,8,12H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSCUYAPHLXYBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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